1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1956321-58-6 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11) |
InChI Key |
XDHHENMFFCOFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)N)C=NN2 |
Origin of Product |
United States |
Structural Attributes and Chemical Significance of 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide
Core Heterocyclic System: Pyrazolo[3,4-b]pyridine Moiety
The foundation of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the pyrazolo[3,4-b]pyridine scaffold. This is a bicyclic heterocyclic system created by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. researchgate.net Pyrazolo[3,4-b]pyridines are one of five possible isomers that can be formed from this fusion. researchgate.netnih.gov This core structure is of considerable interest in medicinal chemistry and drug discovery, forming the basis for numerous pharmaceutically active compounds. mdpi.compipzine-chem.com
The pyrazolo[3,4-b]pyridine framework is associated with a wide spectrum of biological activities. mdpi.com Compounds incorporating this moiety have been investigated for their potential as antiviral, antibacterial, anti-inflammatory, and anti-tumor agents. researchgate.netmdpi.comingentaconnect.com The versatility of this scaffold allows for the synthesis of a diverse library of derivatives, as substituents can be introduced at various positions on the fused rings.
Table 1: Chemical Properties of the Parent Core System: 1H-Pyrazolo[3,4-b]pyridine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Molecular Formula | C₆H₅N₃ | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| SMILES | C1=CN=C2C(=C1)C=NN2 | nih.gov |
| InChIKey | GVLRTOYGRNLSDW-UHFFFAOYSA-N | nih.gov |
| CAS Number | 271-71-6 | nih.gov |
Functional Group Analysis: Significance of the 4-Carboxamide Linkage
Attached to the core heterocyclic system at the 4-position of the pyridine ring is a carboxamide group (-CONH₂). This functional group, defined by a carbonyl group directly linked to a nitrogen atom, is a crucial element in medicinal chemistry. wisdomlib.org The carboxamide linkage is a common feature in many pharmaceutical compounds and natural products, such as amino acids asparagine and glutamine, where it contributes to protein structure and function. jocpr.com
The presence of the carboxamide group can significantly influence a molecule's properties. It offers opportunities for hydrogen bonding, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov The carboxamide moiety is generally stable and can serve as a versatile building block in the synthesis of more complex molecules. jocpr.com Its ability to participate in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents. jocpr.comacs.org Derivatives of the closely related 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid have been studied as selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). nih.gov
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₆N₄O | nih.gov |
| Molecular Weight | 162.15 g/mol | nih.gov |
| SMILES | C1=CN=C2C(=C1C(=O)N)C=NN2 | nih.gov |
| InChIKey | XDHHENMFFCOFQP-UHFFFAOYSA-N | nih.gov |
| CAS Number | 1956321-58-6 | nih.gov |
Tautomerism and Isomeric Considerations in the Pyrazolo[3,4-b]pyridine System
A key structural aspect of pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen is the potential for tautomerism. nih.gov Tautomers are isomers of a compound which readily interconvert. For the pyrazolo[3,4-b]pyridine system, two primary tautomeric forms exist: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. nih.govresearchgate.netresearchgate.net These isomers differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring.
Computational analysis has demonstrated that the 1H-tautomer is considerably more stable than the 2H-tautomer, with a significant energy difference of nearly 9 kcal/mol. nih.gov This greater stability means that the 1H-isomer is the predominant form. nih.gov While over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in scientific literature, the 2H-isomers are far less common. nih.govmdpi.com
In addition to tautomerism, the synthesis of substituted pyrazolo[3,4-b]pyridines can lead to the formation of regioisomers. For example, when using a non-symmetrical 1,3-dicarbonyl compound in the synthesis, two different regioisomers can be formed depending on which carbonyl group reacts with the amino group of the pyrazole. nih.gov The ratio of these products is dependent on the relative electrophilicity of the two carbonyl groups. nih.gov
Table 3: Comparison of the Primary Tautomers of Pyrazolo[3,4-b]pyridine
| Feature | 1H-Pyrazolo[3,4-b]pyridine | 2H-Pyrazolo[3,4-b]pyridine |
|---|---|---|
| Hydrogen Position | Nitrogen at position 1 of the pyrazole ring | Nitrogen at position 2 of the pyrazole ring |
| Relative Stability | More stable, predominant form nih.gov | Less stable nih.gov |
| Prevalence | Widely described in literature nih.govmdpi.com | Significantly less common nih.gov |
Synthetic Strategies and Methodologies for 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide and Its Derivatives
Cyclization Reactions for the Pyrazolo[3,4-b]pyridine Core Formation
The formation of the fused pyrazolo[3,4-b]pyridine ring system is most commonly achieved by constructing the pyridine (B92270) portion onto a pyrazole (B372694) precursor. nih.gov This approach leverages the availability of various substituted 5-aminopyrazoles as key building blocks.
Reactions Involving 5-Aminopyrazole Precursors
The reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core. nih.govmdpi.com The nature of the dicarbonyl species dictates the substitution pattern of the resulting pyridine ring.
A widely employed method involves the condensation of 5-aminopyrazole with α,β-unsaturated ketones. nih.govmdpi.com For instance, the reaction of 5-amino-1-phenylpyrazole (B52862) with (E)-4-aryl but-3-en-2-ones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) leads to the formation of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization. nih.govmdpi.com
Another significant strategy is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-CCC-biselectrophile. nih.gov The reaction with a 5-aminopyrazole initially forms an intermediate which, upon thermal cyclization, yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative. This can then be converted to a 4-chloro derivative, a versatile intermediate for further functionalization. nih.gov
Furthermore, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) provides a direct route to substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.comrsc.org The regioselectivity of this reaction is dependent on the nature of the substituents on the dicarbonyl compound. nih.govmdpi.com When unsymmetrical dicarbonyls are used, a mixture of regioisomers can be formed. nih.govmdpi.com
A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. mdpi.comnih.govnih.gov This method allows for the introduction of halogens at specific positions, providing handles for further synthetic transformations. mdpi.comnih.gov
Formation of Pyrazole Ring on Preexisting Pyridine Scaffolds
While less common, the construction of the pyrazole ring onto a pre-existing pyridine is a viable synthetic route. nih.gov This typically involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized pyridine. For example, a 2-chloropyridine (B119429) bearing an aldehyde, ketone, ester, or cyano group at the C3 position can react with hydrazine or a substituted hydrazine to form the pyrazole ring, resulting in the 1H-pyrazolo[3,4-b]pyridine core. nih.gov
One specific example involves the use of 2-chloro-3-formylpyridines. Reaction with a hydrazine will lead to the formation of the corresponding 1H-pyrazolo[3,4-b]pyridine. This approach is particularly useful for accessing derivatives with specific substitution patterns on the pyridine ring that might be difficult to achieve through the more common pyrazole-first strategies.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines. thieme-connect.delongdom.orgnih.govbeilstein-journals.org These reactions involve the one-pot combination of three or more starting materials to form the final product, often with high diversity and complexity.
A notable MCR for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the reaction of an aldehyde, a malononitrile (B47326) derivative, and a 5-aminopyrazole. thieme-connect.de This catalyst-free, one-pot synthesis provides rapid access to structurally diverse products. thieme-connect.de Another three-component reaction utilizes enaminones, benzaldehyde, and hydrazine hydrochloride in water, offering a sustainable and environmentally friendly route to pyrazolo[3,4-b]pyridine derivatives. longdom.org
Furthermore, a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water has been developed for the synthesis of highly substituted pyrazolo[3,4-b]pyridines. longdom.org These MCRs often proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the heterocyclic core in a single operation.
Introduction and Modification of the 4-Carboxamide Moiety
Once the 1H-pyrazolo[3,4-b]pyridine core is established, the introduction or modification of the 4-carboxamide group is a critical step in the synthesis of the target compound and its derivatives.
Amidation Reactions and Derivatives
A straightforward method for introducing the 4-carboxamide moiety is through the amidation of a corresponding 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. nih.govnih.gov This can be achieved by activating the carboxylic acid with a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), followed by reaction with the desired amine. This method allows for the synthesis of a wide variety of N-substituted 4-carboxamide derivatives.
Alternatively, the 4-carboxamide can be derived from a 4-ester or 4-cyano precursor. The hydrolysis of a 4-cyano group to a carboxylic acid, followed by amidation, is a common sequence. Similarly, the direct aminolysis of a 4-ester can also yield the desired amide, although this may require more forcing conditions.
Palladium-Catalyzed Aminocarbonylation Strategies
Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the direct introduction of the carboxamide group onto a heterocyclic scaffold. researchgate.netrsc.org This method typically involves the reaction of a halo-substituted 1H-pyrazolo[3,4-b]pyridine, most commonly a 4-chloro or 4-bromo derivative, with an amine and a source of carbon monoxide in the presence of a palladium catalyst. rsc.org
A significant advantage of this approach is the ability to directly install the amide functionality in a single step, avoiding the need to first prepare the carboxylic acid. researchgate.net Various sources of carbon monoxide can be employed, including CO gas or, more conveniently, ex-situ generators like COware®. researchgate.net Chloroform has also been reported as a carbonyl source in some palladium-catalyzed aminocarbonylation reactions of halo-substituted heteroarenes, including pyrazolopyridines. rsc.org This strategy offers a broad substrate scope with respect to both the amine and the heterocyclic starting material, enabling the synthesis of a diverse library of 1H-pyrazolo[3,4-b]pyridine-4-carboxamides. researchgate.netrsc.org
Data Tables
Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Core Synthesis
| Precursor Type | Reagent Example | Resulting Core/Intermediate | Reference |
|---|---|---|---|
| 5-Aminopyrazole | α,β-Unsaturated Ketone | 4-Aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Substituted 1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazole | Alkynyl Aldehyde | Halogenated 1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 2-Chloro-3-formylpyridine | Hydrazine | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
Table 2: Methods for Introduction of the 4-Carboxamide Moiety
| Method | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Amidation | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid | Coupling Agent (e.g., HATU), Amine | 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide | nih.gov |
Advanced Functionalization and Derivatization Approaches at Key Positions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, offering multiple positions for modification to fine-tune its biological and physicochemical properties. nih.gov Advanced functionalization strategies are crucial for developing derivatives with enhanced potency, selectivity, and drug-like characteristics. These approaches focus on the regioselective introduction of substituents onto the pyrazole and pyridine rings, the modulation of physicochemical properties through structural modifications, and the stereoselective synthesis of chiral analogs.
Regioselective Substitution Reactions on Pyrazole and Pyridine Rings
Regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of complex molecules like this compound derivatives. Control can be exerted either during the initial construction of the bicyclic core or by the selective functionalization of a pre-formed scaffold.
One of the most common and effective strategies for building the core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com When the 1,3-dicarbonyl reactant is nonsymmetrical, a mixture of regioisomers can form. However, high regioselectivity can be achieved by exploiting the differential electrophilicity of the two carbonyl groups. For instance, using 1,1,1-trifluoropentane-2,4-dione as the carbonyl source ensures that the more electrophilic carbonyl, the one adjacent to the trifluoromethyl group, reacts preferentially, leading to a specific regioisomer. mdpi.com
For functionalizing the pre-formed 1H-pyrazolo[3,4-b]pyridine core, several modern synthetic methods are employed:
Gould-Jacobs Reaction: This classical reaction, when adapted using a 3-aminopyrazole (B16455) instead of an aniline (B41778), is a reliable method for producing 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. These can then be converted to 4-chloro derivatives using reagents like phosphorus oxychloride (POCl₃). mdpi.com The resulting 4-chloro substituent is a versatile handle for introducing a wide array of nucleophiles, including amines to form the corresponding carboxamide derivatives.
Cascade Cyclization and Cross-Coupling: A powerful modern approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method can be tuned to selectively install a halogen (e.g., iodine) at the C6 position. This halogenated product serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and alkenyl groups with high regioselectivity. nih.gov
Directed C-H Functionalization: While not yet broadly reported for the this compound core itself, strategies developed for similar nitrogen-containing heterocycles are highly applicable. These include transition-metal-catalyzed C-H activation and borylation, which can selectively functionalize specific C-H bonds on either the pyrazole or pyridine ring, offering a direct route to derivatization without pre-installing a leaving group.
The table below summarizes key regioselective reactions for the functionalization of the pyrazolo[3,4-b]pyridine core.
| Reaction Type | Reagents | Position(s) Functionalized | Outcome | Reference(s) |
| Friedel-Crafts-type Cyclization | 5-Aminopyrazole, α,β-Unsaturated 2-acyl imidazole, Chiral Rh(III) catalyst | C4, C5 | Forms chiral pyrazolo[3,4-b]pyridine analogs | rsc.org |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate, POCl₃ | C4 | Introduction of a chloro group for further substitution | mdpi.com |
| Cascade 6-endo-dig Cyclization | 5-Aminopyrazole, Alkynyl aldehyde, Iodine/NBS | C6 | Selective installation of a halogen for cross-coupling | nih.gov |
| Three-Component Domino Reaction | 5-Aminopyrazole, 1,3-Dicarbonyl, Aldehyde, L-Proline catalyst | C4, C5, C6 | Regioselective formation of densely functionalized core | researchgate.net |
Strategies for Modulating Physicochemical Properties
The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. Strategic derivatization of the this compound scaffold is a key approach to optimize these parameters.
A primary challenge with many heterocyclic compounds is poor aqueous solubility. One effective strategy to counteract this is the introduction of polar or ionizable functional groups. For the related pyrazolo[3,4-d]pyrimidine scaffold, the installation of hydrophilic moieties in solvent-exposed positions has been shown to successfully improve water solubility. This principle is directly applicable to the pyrazolo[3,4-b]pyridine core, where substituents on the pyridine ring can be modified to include ethers, alcohols, or amines to enhance interaction with water.
Structure-activity relationship (SAR) studies on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have demonstrated that the steric bulk of substituents and the position and length of hydrophobic tails are critical for biological activity. These modifications simultaneously modulate physicochemical properties. For instance, increasing the size of a hydrophobic substituent will typically increase lipophilicity, which can affect cell permeability and plasma protein binding.
Furthermore, derivatization can alter photophysical properties. The synthesis of pyrazolo[3,4-b]pyridines bearing different aromatic groups, such as dimethylaminophenyl or pyrene, has led to novel compounds with interesting fluorescent properties, including large Stokes shifts. mdpi.com This modulation is particularly relevant for developing diagnostic probes, for example, for detecting amyloid plaques in Alzheimer's disease. mdpi.com
The following table, based on synthesized compounds and their observed biological or physical properties, illustrates how structural modifications can influence key characteristics.
| Parent Scaffold | Substituent(s) | Observed Property / Activity | Potential Physicochemical Impact | Reference(s) |
| 1H-Pyrazolo[3,4-b]pyridine | 4-(N,N-dimethylamino)phenyl at C4, methyl at C6 | Large Stokes shift, high affinity for amyloid plaques | Modulated photophysical properties, increased polarity | mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrimidine at C3 | sGC stimulator activity, acceptable pharmacokinetic profile | Balanced lipophilicity and metabolic stability | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine | Azetidin-2-one moiety | Potent antiproliferative activity against MCF7 cells | Introduction of a strained ring system can alter conformation and solubility | nih.gov |
Stereoselective Synthesis Methodologies for Analogs
The introduction of chirality into drug molecules is a cornerstone of modern pharmaceutical development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. For analogs of this compound, stereoselective synthesis focuses on creating specific three-dimensional arrangements, typically by establishing a chiral center at a substituent on the core structure.
While many synthetic routes to the pyrazolo[3,4-b]pyridine core yield achiral products, recent advances in asymmetric catalysis have enabled the enantioselective construction of chiral derivatives. These methods often involve the reaction of a pro-chiral starting material with a pyrazole precursor in the presence of a chiral catalyst.
Key methodologies include:
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been successfully employed in the oxidative [3+3] annulation of enals with pyrazol-5-amines. rsc.orgbohrium.com This powerful method allows for the synthesis of a diverse range of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields (65-98%) and with outstanding enantioselectivities (95-99% ee). bohrium.comrsc.org The reaction proceeds under mild conditions and is scalable.
Chiral Metal Complex Catalysis: Octahedral chiral-at-metal rhodium(III) complexes have been developed as highly efficient catalysts for the asymmetric Friedel-Crafts-type alkylation and subsequent cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This protocol affords chiral 1H-pyrazolo[3,4-b]pyridine analogs in high yields (81-98%) and with excellent enantioselectivity (85-99% ee), even at very low catalyst loadings (0.05 mol%). rsc.org
Chiral Bipyridine-N,N'-dioxide Catalysis: A novel class of C₂-symmetric chiral bipyridine-N,N'-dioxide catalysts has been used in conjunction with nickel(II) salts to catalyze the Michael addition/cyclization of 5-aminopyrazoles to α,β-unsaturated 2-acyl imidazoles. researchgate.net This approach also yields chiral pyrazolo[3,4-b]pyridine analogs with high yields and up to 99% enantioselectivity. researchgate.net
These advanced catalytic methods provide access to enantiomerically enriched building blocks that can be further elaborated to target specific chiral analogs of this compound, enabling detailed investigation of stereochemistry on biological function.
Derivatization and Analog Development of 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide
Systematic Modification of Substituents on the 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide Scaffold
The development of analogs from the this compound scaffold is achieved by introducing a variety of substituents at different positions on the bicyclic core. These modifications influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, which are critical for its interaction with biological targets.
The N1 position of the pyrazole (B372694) ring is a primary site for derivatization. Analysis of large compound libraries reveals that this position is frequently substituted to modulate the compound's physicochemical properties. nih.govresearchgate.net Common substituents include methyl, various other alkyl groups, and phenyl rings. researchgate.net Unsubstituted pyrazoles (N1-H) are also prevalent, accounting for about 20% of known structures, and the presence of the N-H bond can be crucial for activity in some contexts, such as in certain kinase inhibitors where it acts as a hydrogen bond donor. researchgate.netnih.gov
The introduction of different groups at N1 can significantly impact a compound's lipophilicity, metabolic stability, and target engagement. For instance, in the development of related pyrazolopyridine kinase inhibitors, the choice of substituent at the N1 position was a key element of the design strategy. google.com The synthesis of these N1-substituted analogs often starts from a substituted hydrazine (B178648), which is reacted with a suitable pyridine (B92270) precursor to construct the pyrazole ring. nih.gov
Table 1: Common Substituent Variations at the N1 Position
| Substituent Group | Prevalence/Significance | Potential Impact |
|---|---|---|
| Hydrogen (H) | Approx. 20% of analogs; essential for some kinase interactions. researchgate.netnih.gov | Acts as a hydrogen bond donor. |
| Methyl (CH₃) | Most common substituent, found in nearly one-third of analogs. researchgate.net | Increases lipophilicity and can fill small hydrophobic pockets. |
| Alkyl (e.g., Ethyl, Propyl) | Represents around 23% of known N1-substituted compounds. researchgate.net | Modulates lipophilicity and steric bulk. |
The C3 position, located on the pyrazole portion of the scaffold, is another critical site for modification. The most common substituents found at this position are hydrogen and methyl groups, which together account for over 75% of the structural diversity at C3. nih.gov However, a range of other groups can be introduced to fine-tune the molecule's properties.
The synthesis of 3-substituted pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of diverse aryl and heteroaryl groups at this position, enabling the rapid construction of libraries for structure-activity relationship (SAR) studies. researchgate.net The introduction of a 3-iodo group serves as a versatile synthetic handle for such transformations. researchgate.net The nature of the C3 substituent can be determined by the choice of starting materials, such as using a substituted 5-aminopyrazole in condensation reactions. nih.gov
Table 2: Examples of C3 Position Modifications
| C3 Substituent | Synthetic Precursor/Method | Role of Substituent |
|---|---|---|
| Methyl | 3-Methyl-5-aminopyrazole | Fills hydrophobic pockets; common in many active compounds. nih.gov |
| Hydrogen | 5-Aminopyrazole | Provides a neutral substitution, may be important for specific binding modes. nih.gov |
| Iodo | Iododediazonation of 3-amino derivatives | Serves as a key intermediate for cross-coupling reactions. researchgate.net |
| Aryl/Heteroaryl | Suzuki-Miyaura coupling of 3-iodo derivatives | Explores π-stacking and other specific interactions with biological targets. researchgate.netbldpharm.com |
| Trifluoromethyl | Use of trifluoromethyl-substituted pyrazole precursors | Can enhance metabolic stability and binding affinity. researchgate.net |
Modification at the C6 position of the pyridine ring is a common strategy to explore the outer solvent-exposed region of binding sites. Research has shown that introducing substituents at this position can significantly influence biological activity. A frequent approach involves the condensation of a 5-aminopyrazole with α,β-unsaturated ketones or related 1,3-dielectrophiles, where the substituent at the end of the unsaturated system becomes the C6 substituent. nih.gov
This has led to the synthesis of derivatives bearing hydrogen, methyl, phenyl, or various heterocyclic rings at the C6 position. nih.gov The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates demonstrates a method where various aromatic aldehydes are used to install diverse aryl groups at C6. cardiff.ac.uk Furthermore, commercially available building blocks like 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxamide provide a direct starting point for introducing further diversity via cross-coupling reactions. bldpharm.com
While the parent compound is a 4-carboxamide, a prevalent and closely related class of analogs involves the replacement of the 4-carboxamide with a 4-anilino group. These analogs are typically synthesized by the condensation of a 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor with various substituted anilines. researchgate.net This strategy allows for the exploration of a wide range of substituents on the aniline (B41778) ring, which can project into different regions of a target's binding pocket.
Studies have described the synthesis of series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters, which are direct isosteres of the 4-carboxamide series. researchgate.net The electronic nature and position of substituents on the aniline ring (e.g., chloro, methyl, methoxy (B1213986) groups) are systematically varied to establish detailed SAR. Subsequent hydrolysis of the ester group in these analogs can yield the corresponding carboxylic acids, which can serve as an acidic head group to mimic the carboxamide. researchgate.netnih.gov
Table 3: Examples of Modifications at the 4-Position
| Modification | Synthetic Approach | Rationale |
|---|---|---|
| 4-Anilino derivatives | Condensation of 4-chloro precursor with anilines. researchgate.net | The aniline ring provides a vector for exploring interactions with the target. |
| 4-(Substituted anilino) derivatives | Use of substituted anilines (e.g., chloro, methyl anilines). researchgate.net | To probe electronic and steric effects in the binding site. |
Exploration of Related Heterocyclic Fusions and Isosteres
Beyond simple substitution, the development of analogs of this compound extends to the exploration of more complex fused heterocyclic systems. This involves creating bicyclic and tricyclic structures to expand the chemical space and improve interactions with biological targets.
A prominent example of this strategy is the synthesis of 1H-pyrazolo[3,4-b]quinolines, which are tricyclic analogs where a benzene (B151609) ring is fused to the pyridine moiety of the pyrazolopyridine core. mdpi.comnih.gov These rigid, planar structures can engage in extensive π-stacking interactions within protein binding sites. Synthetic routes to these tricyclic systems include the Brack protocol, which involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. mdpi.comnih.gov Another method utilizes the reaction of aminopyrazoles with o-halogeno benzaldehydes. mdpi.com
The exploration of isosteric replacements for the pyrazolopyridine core has also been pursued. For example, pyrazolo[4,3-c]pyridines and other pyrazolopyridine isomers have been synthesized and evaluated as inhibitors of various enzymes. mdpi.comsigmaaldrich.com These structural modifications, which alter the arrangement of nitrogen atoms within the bicyclic system, can lead to significant changes in selectivity and potency. The synthesis of even more complex fused systems, such as pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines, highlights the extensive efforts to develop novel analogs based on the pyrazolopyridine template. researchgate.net
Development of Organometallic Derivatives and Complexes
The exploration of organometallic chemistry involving the 1H-pyrazolo[3,4-b]pyridine scaffold has opened avenues for the development of novel complexes with unique properties. While direct studies on the organometallic derivatives of this compound are not extensively documented in publicly available research, the inherent coordination capabilities of the pyrazolopyridine core and the carboxamide functional group suggest a strong potential for the formation of a diverse range of metal complexes. The foundational structure, being a nitrogen-rich heterocyclic system, presents multiple potential coordination sites for metal ions.
The broader family of pyrazolo[3,4-b]pyridines and related nitrogen-containing heterocycles has been shown to form stable complexes with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and silver. nih.govnih.govjscimedcentral.comworktribe.com These studies provide a strong basis for predicting the behavior of this compound as a ligand.
The pyrazolo[3,4-b]pyridine nucleus can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyrazole and pyridine rings. This chelation effect typically results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the resulting complex. Furthermore, the carboxamide group at the 4-position introduces additional potential coordination sites through its carbonyl oxygen and amide nitrogen atoms, potentially allowing for monodentate, bidentate, or even bridging coordination modes.
Similarly, palladium-catalyzed reactions are frequently employed in the synthesis and functionalization of the pyrazolo[3,4-b]pyridine scaffold itself, indicating a clear interaction between the heterocyclic system and the palladium center during the catalytic cycle. worktribe.comthieme.de While these are transient interactions, they underscore the affinity of the pyrazolopyridine nucleus for transition metals.
The development of chiral-at-metal Rh(III) complexes has been utilized in the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. nih.gov This highlights the ability of the pyrazolopyridine framework to be involved in the coordination sphere of rhodium during catalysis.
Given the established coordination chemistry of both pyrazoles and pyridines, it is highly probable that this compound could form well-defined organometallic complexes. The specific coordination mode would likely depend on the metal precursor, the reaction conditions, and the nature of other ancillary ligands in the coordination sphere.
A summary of related organometallic complexes with similar ligands is presented below, illustrating the potential for the development of organometallic derivatives of this compound.
| Metal | Ligand Class | Coordination Highlights | Potential for this compound |
|---|---|---|---|
| Ruthenium (Ru) | Pyrazolopyrimidines | Forms stable Ru(III) complexes. nih.gov | High potential for forming stable Ru(II) or Ru(III) complexes, likely involving bidentate coordination from the pyrazole and pyridine nitrogens. |
| Rhodium (Rh) | Pyrazolo[3,4-b]pyridines (as substrates) | Used as a catalyst in the synthesis of the scaffold, implying coordination during the reaction. nih.gov | Likely to form stable complexes, potentially with applications in catalysis. |
| Palladium (Pd) | Pyrazolo[3,4-b]pyridines (as substrates) | Central to cross-coupling reactions for functionalization, indicating strong interaction. worktribe.comthieme.de | Excellent candidate for forming pincer-type or other stable complexes. |
| Nickel (Ni), Copper (Cu), Silver (Ag) | Pyridine | Forms stable complexes with pyridine, a core component of the target molecule. jscimedcentral.com | High probability of forming complexes, with coordination likely through the pyridine nitrogen. |
The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt or organometallic precursor in an appropriate solvent. Characterization of the resulting complexes would be carried out using techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry to elucidate their solid-state structures and solution-state behavior. The electronic properties could be investigated using UV-Vis spectroscopy and cyclic voltammetry.
While direct experimental data on organometallic complexes of this compound is pending in the literature, the foundational principles of coordination chemistry and the wealth of research on related heterocyclic ligands strongly support the feasibility and scientific interest in their development.
Preclinical Biological Investigations and Pharmacological Profiles of 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide
Antineoplastic and Antiproliferative Activities
Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide have demonstrated significant potential as anticancer agents. Their multifaceted activity stems from the inhibition of key cellular signaling pathways and processes that are fundamental to cancer cell proliferation and survival.
A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine-based compounds exert their anticancer effects is through the inhibition of various protein kinases that are often dysregulated in cancer.
Tropomyosin Receptor Kinases (TRKs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as inhibitors of Tropomyosin Receptor Kinases (TRKs). nih.gov One particular compound, C03, exhibited an IC₅₀ value of 56 nM against TRKA. nih.govrsc.org Further testing revealed that compounds C03, C09, and C10 are pan-TRK inhibitors. nih.gov
Cyclin-Dependent Kinases (CDKs): The 1H-pyrazolo[3,4-b]pyridine scaffold is a core component of several anticancer agents that function through CDK inhibition. mdpi.com One such derivative, SQ-67563, was identified as a potent and selective inhibitor of CDK1 and CDK2. nih.gov Additionally, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to inhibit CDK2 and/or CDK9. mdpi.comnih.gov
Glycogen Synthase Kinase-3 (GSK-3): A number of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of GSK-3. researchgate.netnih.gov For instance, compounds 21, 22, and 23 demonstrated IC₅₀ values of 56 ± 6 nM, 18 ± 2 nM, and 11 ± 2 nM, respectively, against human GSK-3α. researchgate.net Further optimization led to a molecule with an IC₅₀ of 0.8 ± 0.4 nM. researchgate.net
Other Kinases: Research has also highlighted the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against other kinases. For example, a series of these compounds were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound displaying an IC₅₀ value of 0.2 nM. nih.govtandfonline.com Additionally, some derivatives have shown inhibitory activity against DYRK1A/1B. researchgate.net
Table 1: Kinase Inhibition Profile of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Series | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| C03 | TRKA | 56 | nih.govrsc.org |
| SQ-67563 | CDK1/CDK2 | Potent inhibitor | nih.gov |
| Compound 21 | hGSK-3α | 56 ± 6 | researchgate.net |
| Compound 22 | hGSK-3α | 18 ± 2 | researchgate.net |
| Compound 23 | hGSK-3α | 11 ± 2 | researchgate.net |
| Optimized GSK-3 Inhibitor | GSK-3 | 0.8 ± 0.4 | researchgate.net |
| Compound 15y | TBK1 | 0.2 | nih.govtandfonline.com |
| Compound 8h | DYRK1B | 3 | researchgate.net |
Beyond kinase inhibition, 1H-pyrazolo[3,4-b]pyridine derivatives employ several other cellular mechanisms to combat cancer.
Apoptosis Induction: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were found to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov
Angiogenesis Inhibition: A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have demonstrated anti-angiogenic properties. nih.gov Compound 15c, in particular, was found to block the migration, invasion, and tube formation of HUVEC cells, and disrupt newly formed tubes. nih.gov
Tubulin Polymerization Interference: Several studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. nih.govnih.govnih.govresearchgate.net One such compound, 13d, significantly inhibited tubulin polymerization and disrupted the cytoskeleton. nih.govresearchgate.net Another compound, 15c, also demonstrated strong anti-tubulin polymerization activity. nih.gov
The antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated against a wide range of human cancer cell lines.
One study reported the synthesis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives and their evaluation against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines, with some compounds showing remarkable anticancer activities. scirp.orgresearchgate.net Another series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were tested against SGC-7901, A549, and HeLa cell lines, with compound 13d showing an IC₅₀ of 13 nM in SGC-7901 cells. nih.govresearchgate.net Furthermore, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were evaluated for their anti-proliferative activities, with compound 15c displaying the strongest anti-proliferation against MCF-7 cells with an IC₅₀ value of 0.067 ± 0.003 μM. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Series | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 8b | A-549 | Lung | 2.9 | scirp.org |
| Compound 8b | HEPG2 | Liver | 2.6 | scirp.org |
| Compound 8b | HCT-116 | Colon | 2.3 | scirp.org |
| Compound 13d | SGC-7901 | Gastric | 0.013 | nih.govresearchgate.net |
| Compound 15c | MCF-7 | Breast | 0.067 ± 0.003 | nih.gov |
| Compound C03 | Km-12 | Colon | 0.304 | nih.govrsc.org |
| Compound 9a | Hela | Cervical | 2.59 | nih.gov |
The anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been further validated in preclinical animal models. A study on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found that the most potent analogues inhibited tumor growth in an orthotopic breast cancer mouse model. nih.gov These novel compounds did not exhibit systemic toxicity and only affected the implanted tumors, without interfering with the immune system of the animals. nih.gov
Anti-inflammatory Potential and Immunomodulatory Effects
In addition to their anticancer properties, 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated notable anti-inflammatory and immunomodulatory activities. nih.gov The inhibition of p38α, a key kinase in the regulation of inflammatory cytokines like TNF-α and IL-1, is a major target for developing anti-inflammatory drugs. nih.gov One molecule based on the 1H-pyrazolo[3,4-b]pyridine scaffold has shown potent p38α inhibitory activity and excellent in vivo activity in animal models of rheumatoid arthritis. nih.gov Another derivative has been identified as a promising multipotent anti-inflammatory agent due to its effects on macrophage growth, phagocytosis, and various inflammatory mediators. nih.gov Furthermore, certain 4-anilinopyrazolopyridine derivatives have been optimized as inhibitors of phosphodiesterase 4 (PDE4), a target for chronic obstructive pulmonary disease (COPD). nih.gov
Antiviral Activities and Spectrum of Efficacy
The broad biological activity of the 1H-pyrazolo[3,4-b]pyridine scaffold extends to antiviral applications. nih.gov Research has demonstrated the ability of these derivatives to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov A study investigating the effects of three pyrazolopyridine derivatives, ARA-04, ARA-05, and AM-57, on HSV-1 replication found EC₅₀ values of 1.00 ± 0.10 µM, 1.00 ± 0.05 µM, and 0.70 ± 0.10 µM, respectively. nih.gov The mechanism of action appears to be novel, with ARA-04 and ARA-05 affecting viral adsorption, while AM-57 interferes with later stages of virus replication. nih.gov There is also a mention of a 1H-pyrazolo[3,4-c]pyridine derivative showing activity against the Hepatitis B virus (HBV) in a mouse model. acs.org
Inhibition against RNA Viruses (e.g., Enteroviruses, Polioviruses)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated notable efficacy against several non-polio enteroviruses, which are single-stranded RNA viruses. A high-throughput screening identified a hit compound from this class, which led to the development of potent analogs. nih.gov
One initial hit compound, 7a , was found to inhibit the contemporary Enterovirus D68 (EV-D68) US/KY/14-18953 strain with a half-maximal effective concentration (EC₅₀) of 16.7 µM. nih.gov This compound also showed activity against the closely related Enterovirus A71 (EV-A71), with an EC₅₀ value of 8.1 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, yielding lead compounds such as 7d , which inhibited various strains of EV-D68, EV-A71, and Coxsackievirus B3 (CVB3) with EC₅₀ values in the nanomolar range and a selectivity index greater than 500. nih.gov A related analog, compound 28 , was selected as a chemical probe for further mechanistic studies. nih.gov
Table 1: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against RNA Viruses
| Compound | Virus | Strain | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 7a | Enterovirus D68 (EV-D68) | US/KY/14-18953 | 16.7 | 10.6 |
| 7a | Enterovirus A71 (EV-A71) | Tainan/4643/1998 | 8.1 | >21.9 |
| 7d | Enterovirus D68 (EV-D68) | Fermon | 0.041 | >534 |
| 7d | Enterovirus A71 (EV-A71) | Tainan/4643/1998 | 0.053 | >413 |
| 7d | Coxsackievirus B3 (CVB3) | Nancy | 0.170 | >129 |
Inhibition against DNA Viruses (e.g., Herpes Simplex Virus, Vaccinia Virus)
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been investigated for its activity against DNA viruses, particularly Herpes Simplex Virus Type-1 (HSV-1). nih.gov A study of several derivatives, designated ARA-04 , ARA-05 , and AM-57 , demonstrated potent in vitro inhibition of HSV-1 replication. nih.gov The EC₅₀ values for these compounds were found to be 1.00 ± 0.10 µM, 1.00 ± 0.05 µM, and 0.70 ± 0.10 µM, respectively. nih.gov These compounds exhibited high selectivity indices, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov
Additionally, research has been conducted on 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acids to assess their effectiveness against the vaccinia virus, another significant DNA virus. nih.gov
Table 2: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Herpes Simplex Virus Type-1 (HSV-1)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| ARA-04 | 1.00 ± 0.10 | >1000 | >1000 |
| ARA-05 | 1.00 ± 0.05 | >1000 | >1000 |
| AM-57 | 0.70 ± 0.10 | 600 | 857.1 |
Data sourced from reference nih.gov.
Molecular Mechanisms of Antiviral Action
Mechanistic studies have revealed that 1H-pyrazolo[3,4-b]pyridine derivatives employ distinct strategies to inhibit different viruses.
For enteroviruses, these compounds act as direct-acting antivirals by targeting the highly conserved non-structural protein 2C. nih.gov The viral 2C protein is a helicase with ATPase activity, essential for viral RNA binding, replication, and encapsidation. nih.gov By inhibiting this crucial protein, the compounds effectively halt the viral life cycle.
In the case of HSV-1, the mechanism of action varies between derivatives. nih.gov Compounds ARA-04 and ARA-05 were found to interfere with the initial stages of infection by affecting viral adsorption. nih.gov In silico modeling suggests these compounds interact preferentially with proteins involved in the viral attachment process, such as nectin-1 and viral glycoprotein (B1211001) D (gD). nih.gov In contrast, compound AM-57 acts at a later stage, interfering with viral replication during the alpha (α) and gamma (γ) phases of the cycle. nih.gov It was shown to decrease the content of the immediate-early protein ICP27 and is thought to interact with the viral transcription factor complex TFIIBc-VP16, leading to a significant reduction in viral gD content. nih.gov
Antimicrobial and Antiparasitic Efficacy
The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine core extends to bacteria, fungi, and various parasites, making it a versatile scaffold for the development of anti-infective agents. researchgate.net
Antibacterial Spectrum and Activity
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been tested against a range of bacterial species. Some of the earliest studies demonstrated that certain derivatives possess elevated activity against anaerobic bacteria, while showing lower activity against aerobic strains. nih.gov In tests for tuberculostatic activity, synthesized derivatives exhibited minimal inhibitory concentration (MIC) values in the range of 22-100 µg/cm³. researchgate.netnih.gov
More recent research has focused on creating molecular hybrids incorporating the pyrazolo[3,4-b]pyridine scaffold. A series of hybrids with triazole were designed and evaluated for their inhibitory potential against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Two compounds from this series, 24 and 27 , were identified as highly promising, with MIC values of 0.25 µg/mL and minimum bactericidal concentration (MBC) values of 0.5 µg/mL against both pathogens. nih.gov Furthermore, another study identified a derivative, compound 15q , which showed antibacterial activity comparable to the established antibiotic Linezolid, with an MIC value of 2 μg/mL against a clinically resistant strain of S. aureus. researchgate.net
Table 3: Antibacterial Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 24 | S. aureus | 0.25 | 0.5 |
| 24 | K. pneumoniae | 0.25 | 0.5 |
| 27 | S. aureus | 0.25 | 0.5 |
| 27 | K. pneumoniae | 0.25 | 0.5 |
| 15q | S. aureus (resistant) | 2 | N/A |
Data sourced from references nih.govresearchgate.net. N/A: Not Available.
Antifungal Spectrum and Activity
The antifungal properties of 1H-pyrazolo[3,4-b]pyridines have also been explored. A series of derivatives were synthesized and tested for their activity against two clinically important fungi, Candida albicans and Cryptococcus neoformans. nih.gov The study found that antifungal activity was influenced by the substituents on the scaffold. nih.gov
Within a series of compounds bearing a methyl group at the C-3 position of the pyrazole (B372694) ring, the derivative without a substituent on the phenyl ring (3a ) showed the most potent activity against both fungal species. nih.gov Similarly, in a series with a tert-butyl group at the C-3 position, the unsubstituted phenyl derivative (3f ) was the most active. nih.gov Compounds with a bromo-substituent on the phenyl ring (3c and 3h ) also demonstrated good activity. nih.gov
Antimalarial and Antileishmanial Activities
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising starting point for the development of new antiparasitic drugs, particularly for malaria and leishmaniasis. mdpi.comresearchgate.net
High-throughput screening against the asexual stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified the pyrazolopyridine 4-carboxamide scaffold as a hit. nih.gov Further optimization of this chemotype has been pursued, with structure-activity relationship studies indicating that specific substitutions at the N1, C3, and C6 positions are crucial for potent antimalarial activity. nih.gov Subsequent genetic studies confirmed that resistance to this class of compounds is associated with the parasite's ABCI3 transporter, suggesting a potential mechanism of action or resistance. nih.gov
In the context of leishmaniasis, a series of substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates were synthesized and evaluated for their activity against Leishmania amazonensis promastigotes. researchgate.net The study successfully determined the half-maximal inhibitory concentration (IC₅₀) values for these novel conjugates, highlighting the potential of this chemical class as a source of new antileishmanial agents. researchgate.net
Trypanocidal Activity and Target Engagement
Derivatives of this compound have been evaluated for their potential to combat parasitic infections, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. Research has focused on the in vitro activity of these compounds against various forms of the parasite.
A study investigating a series of new carbohydrazide (B1668358) derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, substituted at the C-6 position, revealed varying profiles of trypanocidal activity against trypomastigote and amastigote forms of T. cruzi. scienceopen.comnih.govscielo.br The findings indicated that the stereoelectronic and physicochemical properties, such as lipophilicity and volume, which are influenced by the C-6 substituent, are significant for biological activity. scienceopen.comscielo.br For instance, derivatives with a phenyl or methyl group at the C-6 position demonstrated notable activity against the intracellular amastigote forms of the parasite, while the introduction of a trifluoromethyl group was associated with a loss of this activity. scite.ai These analogs generally showed limited to no activity against the trypomastigote forms of the parasite. scite.ai
| Compound | C-6 Substituent | Activity vs. T. cruzi Amastigotes (IC50) | Activity vs. T. cruzi Trypomastigotes |
|---|---|---|---|
| 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Phenyl | 10.47 µM | Inactive |
| 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Methyl | 12.83 µM | Inactive |
| 3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Trifluoromethyl (CF3) | > 50 µM | Inactive |
Receptor Modulation and Agonistic/Antagonistic Effects
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (e.g., hPPARα)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising backbone for the development of agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα), a key regulator of lipid metabolism. Research into a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives (note: carboxylic acids, not carboxamides) has elucidated important structure-activity relationships (SAR). nih.gov
These SAR studies highlighted that the steric bulk of the substituent on the pyrazolopyridine ring, the position of a distal hydrophobic tail, and the distance between this tail and the acidic head group are all critical for potent hPPARα agonistic activity. nih.gov The binding mode of these derivatives involves the formation of a canonical hydrogen-bond network essential for PPARα activation, similar to fibrate drugs. However, the unique feature of these compounds is that their phenyl side chain occupies a small cavity that is not typically accessed by fibrates, which may be key to their subtype selectivity. nih.gov
Adenosine (B11128) Receptor Antagonism
Derivatives of pyrazolo[3,4-b]pyridine have been characterized as antagonists of adenosine receptors, particularly the A1 subtype (A1AR). rsc.org The antagonistic profile of these compounds makes them of interest for various therapeutic applications. rsc.org
Investigations into a family of these derivatives have shown that chirality plays a crucial role in their affinity for the human A1AR. rsc.org In one study, the enantiomers of the most active antagonists were separated and evaluated, confirming a significant difference in activity. The (R)-enantiomer consistently demonstrated higher affinity for the hA1AR compared to the (S)-enantiomer. rsc.org Further studies on related pyrazolo[3,4-c]pyridine antagonists identified compounds with nanomolar affinity for both A1 and A3 adenosine receptors. chemrxiv.org For example, one potent antagonist, compound A17, exhibited a Kd of 5.62 nM for A1R and 13.5 nM for A3R. chemrxiv.org Docking studies suggest that these ligands interact with key residues in the transmembrane helices of the receptors. acs.org
| Compound Scaffold | Receptor Target | Key Finding |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Human A1AR | Chirality is critical for affinity; the (R)-enantiomer is more active. rsc.org |
| Pyrazolo[3,4-c]pyridine | A1R / A3R | Identified as potent competitive antagonists with nanomolar affinity (e.g., A17 Kd = 5.62 nM for A1R). chemrxiv.org |
Estrogen-Related Receptor Alpha (ERRα) Modulation
While direct modulation of Estrogen-Related Receptor Alpha (ERRα) by this compound has not been extensively detailed, related structures have shown activity in contexts involving this receptor. For example, certain pyrazolo[3,4-b]pyridine derivatives developed as PIM-1 kinase inhibitors demonstrated notable and selective cytotoxic activity against the ERα-dependent breast cancer cell line MCF-7 (IC50 values of 5.61–5.98 µM), while being inactive against the ERα-independent MDA-MB-231 cell line. nih.gov This suggests a potential interplay with estrogen receptor signaling pathways, although it does not confirm direct binding or modulation of ERRα.
Neurotransmitter Receptor (GABAA, 5-HT1A) and Transporter (SERT) Interactions
There is a lack of specific data in the reviewed literature regarding the direct interaction of this compound derivatives with GABA-A receptors, 5-HT1A receptors, or the serotonin (B10506) transporter (SERT). A review of the biomedical applications of the 1H-pyrazolo[3,4-b]pyridine scaffold mentions that one derivative, LASSBio873, was designed based on a lead compound that interacts with the GABAergic system. nih.gov However, the primary activity reported for LASSBio873 was as an A1 adenosine receptor antagonist. nih.gov Therefore, the profile of this compound at these specific neurotransmitter targets remains uncharacterized.
Central Nervous System (CNS) Activities
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated notable effects on the central nervous system, particularly in the realms of anxiety, sedation, and seizure control.
The potential for 1H-pyrazolo[3,4-b]pyridine derivatives to modulate anxiety and produce sedative effects has been a subject of scientific inquiry. Research has explored the interaction of these compounds with central nervous system receptors that mediate anxiety. While specific studies on this compound are part of a broader investigation, related structures like arylpiperazine derivatives with isonicotinamide (B137802) and picolinamide (B142947) nuclei have been studied for their anxiolytic-like actions. nih.gov These studies often utilize behavioral models such as the elevated plus-maze test to assess anxiety levels in preclinical subjects. nih.gov The findings confirmed the anxiolytic effects of certain derivatives and suggested that their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov
Table 1: Preclinical Anxiolytic Activity of Related Pyridine (B92270) Derivatives
| Compound Class | Test Model | Key Findings | Implicated Systems |
|---|
A significant body of research has been dedicated to evaluating the anticonvulsant properties of compounds derived from the pyrazolo[3,4-b]pyridine and related pyrazolo-fused heterocyclic systems. nih.govneliti.com These investigations are critical for the discovery of new potential treatments for epilepsy.
A series of novel pyrazolo[3,4-b]pyrazines, which share a fused pyrazole ring system, were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds demonstrated very significant anticonvulsant effects, notably increasing the latency time of tonic seizures induced by pentylenetetrazole (PTZ). nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives identified compounds with marked anticonvulsant properties in the PTZ-induced seizure model, with effects comparable to established treatments. neliti.com One lead compound from this series also showed a moderate anticonvulsant effect in the maximal electroshock (MES) seizure test and was effective against caffeine-induced seizures, suggesting a potential mechanism involving the stimulation of GABAergic processes. neliti.com
Table 2: Preclinical Anticonvulsant Activity of Pyrazolo-Fused Heterocycles
| Compound Series | Seizure Model | Notable Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyrazines | Pentylenetetrazole (PTZ)-induced tonic seizures | Increased latency time of seizures. nih.gov |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Pentylenetetrazole (PTZ)-induced seizures | Marked anticonvulsant properties. neliti.com |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Maximal Electroshock (MES) test | Moderate anticonvulsant effect observed for a lead compound. neliti.com |
Cardiovascular System Effects (e.g., Vasodilatory Properties)
The 1H-pyrazolo[3,4-b]pyridine scaffold is a key structural feature in several compounds investigated for their effects on the cardiovascular system, particularly for their vasodilatory properties. nih.gov These effects are crucial for the potential treatment of conditions like pulmonary arterial hypertension (PAH), where vascular remodeling and vasoconstriction are key pathological features. nih.gov
In the search for new treatments for PAH, a series of novel pyrazolo[3,4-b]pyridine derivatives were designed and synthesized. nih.gov These compounds were developed to act as dual-pathway regulators, exhibiting both vasodilatory effects through the stimulation of soluble guanylate cyclase (sGC) and anti-vascular remodeling effects. nih.gov In preclinical in vitro studies, one of the lead compounds demonstrated moderate vasodilation activity. nih.gov Subsequent in vivo testing in a hypoxia-induced PAH rat model showed that the compound significantly decreased right ventricular systolic pressure and attenuated pulmonary artery medial thickness and right ventricular hypertrophy. nih.gov This suggests that the vasodilatory and anti-remodeling properties of these pyrazolo[3,4-b]pyridine derivatives make them promising candidates for further anti-PAH drug discovery. nih.gov The structure-activity relationship studies of these compounds are crucial for optimizing their therapeutic potential. nih.gov
Table 3: Preclinical Cardiovascular Effects of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Biological Target/Action | Preclinical Model | Key Findings |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Soluble Guanylate Cyclase (sGC) Stimulation | In vitro assays | Moderate vasodilation activity. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide Analogs
Elucidation of Key Structural Determinants for Biological Potency
The biological potency of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide analogs is intricately linked to several key structural features. The pyrazolo[3,4-b]pyridine core itself serves as a crucial scaffold, with the pyrazole (B372694) portion often acting as a hydrogen bond donor and/or acceptor, and the pyridine (B92270) ring participating in π-π stacking interactions with target proteins. nih.gov The carboxamide group at the C4 position is a critical determinant for the activity of many analogs, often engaging in essential hydrogen bonding interactions within the active site of target enzymes. acs.org
SAR studies have consistently highlighted the importance of substituents at various positions on the bicyclic ring system. For instance, in the development of human peroxisome proliferator-activated receptor alpha (hPPARα) agonists, the steric bulk of the substituent on the 1H-pyrazolo[3,4-b]pyridine ring was found to be a critical factor for agonistic activity. nih.gov Similarly, for inhibitors of TANK-binding kinase 1 (TBK1), the nature of the substituent on the pyrazole nitrogen (N1) and at the C3 position significantly impacts inhibitory potency. nih.gov
The carboxamide moiety itself is often indispensable for activity. Studies on LIMK1/2 inhibitors revealed that the C5-substituted primary amide was essential for dual inhibitory activity, with mono- or dimethylation of the primary amide leading to a significant decrease in potency. acs.org This underscores the importance of the hydrogen bond donating capacity of the -CONH2 group for interaction with the target.
Positional Effects of Substituents on Activity and Selectivity
The position of substituents on the 1H-pyrazolo[3,4-b]pyridine ring system has a profound impact on both the activity and selectivity of the resulting analogs. A review of substitution patterns indicates that 3,4,6-trisubstituted and 3,5-disubstituted derivatives are predominant among biologically active compounds. nih.gov
In the context of kinase inhibition, the substitution pattern dictates the binding mode and selectivity profile. For example, in the design of TBK1 inhibitors, replacing an indole (B1671886) ring with alkylamino fragments of varying lengths at the R2 position dramatically altered activity. nih.gov Docking studies suggested that this change led to a complete reversal of the binding model within the kinase hinge region. nih.gov Similarly, in the development of pyrazolo[4,3-c]pyridine-based inhibitors of PEX14-PEX5 protein-protein interaction, the placement of substituents to occupy specific hydrophobic pockets was crucial for achieving high potency. acs.org
A comparison between 1-benzylpyrazolo-5-carboxamides and 1-benzylpyrazolo-3-carboxamides as LIMK1/2 inhibitors demonstrated a clear preference for the 5-regioisomer, with the 3-regioisomer showing a significant drop in potency. acs.org This illustrates the critical role of the precise positioning of the carboxamide group for optimal interaction with the target.
Stereoelectronic and Physicochemical Modulators of Biological Profiles
The biological activity of this compound analogs is significantly influenced by the stereoelectronic and physicochemical properties of their substituents. These properties, including electronic effects (electron-donating or electron-withdrawing), steric bulk, lipophilicity, and hydrogen bonding capacity, modulate the interaction of the molecule with its biological target.
For instance, in the development of TBK1 inhibitors, the electronic nature of substituents on an aromatic ring appended to the core structure was systematically varied to probe its effect on activity. nih.gov The introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at a specific position can significantly alter the electronic distribution within the molecule and impact its binding affinity. mdpi.com
The stereochemistry of substituents can also play a pivotal role. The asymmetric synthesis of chiral pyrazolo[3,4-b]pyridine analogs has been pursued to explore the impact of stereoisomerism on biological activity, as different enantiomers can exhibit distinct potencies and selectivities. rsc.orgrsc.org
Rational Design Strategies for Enhanced Efficacy and Target Specificity
Rational design strategies, often aided by computational modeling and structural biology, are instrumental in the development of this compound analogs with enhanced efficacy and target specificity. nih.gov These strategies leverage an understanding of the SAR to guide the synthesis of new derivatives with improved properties.
One common approach is scaffold hopping, where the 1H-pyrazolo[3,4-b]pyridine core is used to replace a different heterocyclic system in a known inhibitor, with the aim of discovering novel intellectual property and improving properties. nih.gov This was successfully employed in the design of new TRK inhibitors. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful strategy. Docking studies can predict the binding mode of analogs and guide the design of substituents that can form optimal interactions with the active site. nih.govacs.org For example, in the optimization of PDE4 inhibitors, X-ray crystallography and computational modeling were used to guide the modification of the 5-position substituent, leading to a compound with sub-nanomolar inhibitory activity. nih.gov
Fragment-based drug design has also been applied, where small molecular fragments are first identified that bind to the target, and then these fragments are grown or linked together to create more potent inhibitors. nih.gov Additionally, a hybridization approach can be used to combine structural features from different inhibitor classes to improve selectivity and eliminate off-target activities. acs.org
The synthesis of focused libraries of analogs with systematic variations at specific positions allows for a thorough exploration of the SAR and the identification of key structural features that govern potency and selectivity. cardiff.ac.uk
Computational and in Silico Approaches to 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives and their protein targets.
Detailed research findings have shown that derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold can act as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1). tandfonline.com Docking studies have revealed that the pyridine (B92270) nitrogen and pyrazole (B372694) NH group of the 1H-pyrazolo[3,4-b]pyridine core can form crucial hydrogen bonds with the hinge region of the kinase active site. tandfonline.com For instance, in the development of TBK1 inhibitors, molecular docking was used to analyze the binding mode of a hit compound, which informed the subsequent structural modifications at the R¹ and R² positions to improve potency. tandfonline.com The optimized compound, 15y, demonstrated picomolar inhibitory activity against TBK1 with an IC₅₀ value of 0.2 nM. tandfonline.com
Similarly, in the study of pyrazole-carboxamides as carbonic anhydrase inhibitors, molecular docking was employed to visualize the binding poses of newly synthesized compounds within the active sites of human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The analysis of these interactions helped to rationalize the observed inhibitory activities. nih.gov
Table 1: Examples of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives
| Target Protein | Key Interactions Observed | Reference Compound/Derivative | Outcome of Docking Study |
| TANK-binding kinase 1 (TBK1) | Hydrogen bonds with the kinase hinge region via pyridine N and pyrazole NH. | Compound 15y | Guided optimization leading to a potent inhibitor (IC₅₀ = 0.2 nM). tandfonline.com |
| Human Carbonic Anhydrase I & II (hCA I & II) | Docking into the active site, revealing key binding interactions. | Pyrazole-carboxamide derivatives (6a-i) | Supported the understanding of inhibitory mechanisms. nih.gov |
| Trypanosoma cruzi targets | Interactions dependent on geometric and stereoelectronic parameters (MEP, HOMO, LUMO). | Derivative 6g | Correlated computational findings with observed trypanocidal activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. While specific QSAR models focused solely on this compound are not extensively detailed in the provided results, the principles of SAR (Structure-Activity Relationship), a precursor to QSAR, are evident in several studies.
SAR studies on 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (hPPARα) agonists indicated that the steric bulk of substituents on the pyrazolo[3,4-b]pyridine ring, the position of the distal hydrophobic tail, and the distance between the tail and the acidic head are critical for agonistic activity. nih.gov These findings, which differ from those for fibrate-class agonists, highlight the unique structural requirements of this scaffold. nih.gov
In the context of TBK1 inhibitors, SAR analysis of 1H-pyrazolo[3,4-b]pyridine derivatives showed that specific substitutions at various positions significantly influenced inhibitory activity. tandfonline.com For example, an isopropyl group at R³ and a methyl group at R⁴ were found to be favorable for potent TBK1 inhibition, while a fluorine atom at R⁵ enhanced activity. tandfonline.com Such systematic analysis of how structural modifications affect biological activity is the foundation upon which predictive QSAR models can be built.
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Several studies on pyrazole-containing compounds, including those with the pyrazolo[3,4-b]pyridine scaffold, have utilized these predictive tools.
For a series of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives, in silico prediction of physicochemical properties, drug-likeness, bioactivity scores, ADME, and toxicity was performed. johnshopkins.edu The results indicated that some of the synthesized compounds possessed acceptable pharmacokinetic profiles. johnshopkins.edu Similarly, an in silico analysis of a pyrazole derivative, 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, using tools like SwissADME, predicted its oral absorbability based on its log P value of approximately 3.7. researchgate.net
The prediction of drug-likeness is often based on rules such as Lipinski's rule of five. For a series of phytotoxic pyrrolizidine (B1209537) alkaloids, all compounds were found to obey this rule, suggesting good oral bioavailability. mdpi.com These in silico tools can provide valuable insights into the potential of this compound derivatives as drug candidates by flagging potential pharmacokinetic issues early in the development process.
Table 2: Predicted ADME Properties for Selected Pyrazole Derivatives
| Compound/Derivative Class | Predicted Property | Software/Method Used | Finding |
| Pyrazolo[1,5-a]pyrimidines and pyrazole Schiff bases | Physicochemical properties, drug-likeness, ADME, toxicity | In silico prediction | Some products showed acceptable and good results. johnshopkins.edu |
| 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid | Oral absorbability (log P) | SwissADME | Predicted to be orally absorbable (log P ≈ 3.7). researchgate.net |
| Phytotoxic pyrrolizidine alkaloids | Drug-likeness (Lipinski's rule of five) | SwissADME, pkCSM, PreADMET | All compounds obeyed the rule, indicating potential for good oral bioavailability. mdpi.com |
Scaffold Hopping and Virtual Screening for Novel Analogs
Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the activity of a known active compound. This is often combined with virtual screening, where large compound libraries are computationally screened to identify potential hits.
While direct examples of scaffold hopping from the this compound core are not explicitly detailed, the methodology has been applied to similar heterocyclic systems. For instance, in the search for mIDH1 inhibitors, scaffold hopping was performed on a pyridin-2-one derivative to generate a virtual database of 1000 new compounds. mdpi.com These were then virtually screened based on docking scores to identify novel structures. mdpi.com This approach demonstrates the potential for discovering new analogs of this compound with improved properties.
The process often involves using similarity descriptors, both 2D and 3D, to find compounds with different core structures but similar biological activities. nih.gov The success of this technique suggests that it could be a valuable tool for expanding the chemical space around the this compound scaffold to identify next-generation compounds.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of molecules and their interactions with biological targets over time. These methods can complement the static picture provided by molecular docking.
In a study on pyrazole-carboxamides as carbonic anhydrase inhibitors, molecular dynamics simulations were performed to analyze the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations were used to study mIDH1 inhibitors, where parameters like the radius of gyration (Rg), solvent accessible surface area (SASA), and binding free energy were calculated to assess the stability and binding affinity of the designed compounds. mdpi.com
For the 1H-pyrazolo[3,4-b]pyridine scaffold, conformational analysis through methods like X-ray crystallography has revealed structural details. For example, the crystal structure of a tetra-substituted pyrazolo[3,4-b]pyridine showed that the C(4) phenyl group is twisted out of the mean plane of the core structure to avoid steric hindrance. biorxiv.org Such experimental data can be used to validate and refine the starting conformations for MD simulations, leading to more accurate predictions of molecular behavior.
Future Directions and Research Perspectives for 1h Pyrazolo 3,4 B Pyridine 4 Carboxamide
Unexplored Biological Targets and Emerging Therapeutic Areas
While the antiviral properties of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives, particularly as inhibitors of the enteroviral 2C protein, are well-documented, the scaffold's inherent versatility suggests its potential to interact with a variety of other biological targets. asm.orgnih.govresearchgate.net This opens up new therapeutic possibilities beyond infectious diseases.
Preliminary research and patent literature indicate that derivatives of the pyrazolo[3,4-b]pyridine core are being investigated for their roles in oncology and inflammatory conditions. evitachem.comevitachem.comevitachem.com The structural motifs present in these compounds suggest they may act as inhibitors of key enzymes involved in cellular signaling and proliferation.
Emerging Therapeutic Areas and Potential Molecular Targets:
| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence |
| Oncology | Kinases (e.g., p38, CDKs), Glucose Transporter 1 (GLUT1), SMYD2 | Certain pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against various kinases and have been explored as GLUT1 inhibitors for cancer therapy. evitachem.comgoogleapis.combeilstein-journals.org The scaffold is also being investigated for its potential to inhibit oncogenic methyltransferases like SMYD2. beilstein-journals.org |
| Neuroinflammation | Enzymes and receptors in inflammatory pathways | The structural features of some derivatives suggest they may modulate pathways involved in neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. evitachem.comgoogleapis.com |
| Bacterial Infections | Siderophore Biosynthesis Enzymes (e.g., BasE) | A derivative, 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, was identified as an inhibitor of BasE, an enzyme essential for siderophore biosynthesis in Acinetobacter baumannii, suggesting a potential new class of narrow-spectrum antibiotics. nih.gov |
Future research will likely focus on screening libraries of 1H-pyrazolo[3,4-b]pyridine-4-carboxamides against a wider panel of kinases, epigenetic targets, and other enzymes implicated in cancer and inflammatory diseases.
Development of Advanced Synthetic Methodologies and Sustainable Production
The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxamides has traditionally relied on multi-step sequences. nih.gov A key method involves the condensation of a 1-alkylpyrazole-5-amine with a 4-aryl-2,4-diketoester, followed by hydrolysis and amide formation. nih.gov While effective, there is a growing need for more efficient, diverse, and sustainable synthetic routes.
Advanced synthetic strategies are being explored to streamline the production of these compounds and to facilitate the generation of diverse libraries for structure-activity relationship (SAR) studies.
Advanced and Sustainable Synthetic Approaches:
| Methodology | Description | Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single step to form a complex product. A Doebner-Ugi sequence has been used for pyrazolopyridine carboxamides. beilstein-journals.orgbeilstein-journals.org | Increased efficiency, reduced waste, and rapid generation of molecular diversity from simple precursors. beilstein-journals.org |
| Green Chemistry Approaches | Utilizing environmentally benign techniques such as solvent-free reactions (mechanochemistry) and ultrasound-assisted synthesis. evitachem.com | Reduced environmental impact, lower energy consumption, and often faster reaction times. evitachem.com |
| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than in a batch-wise fashion. This has been proposed for optimizing the synthesis of related heterocyclic compounds. vulcanchem.com | Enhanced safety, scalability, and reproducibility of reactions. |
Future efforts will likely focus on optimizing these advanced methodologies to allow for the large-scale, cost-effective, and environmentally friendly production of this compound-based drug candidates.
Integration with Emerging Drug Discovery Technologies
The discovery and development of novel this compound derivatives can be significantly accelerated by leveraging modern drug discovery technologies. These technologies can aid in identifying new hits, optimizing lead compounds, and personalizing treatment strategies.
High-throughput screening (HTS) has already proven successful in identifying initial hits from large compound libraries that led to the development of potent antiviral agents. asm.org The integration of computational methods is the next logical step.
Emerging Technologies in the Discovery of 1H-Pyrazolo[3,4-b]pyridine-4-carboxamides:
| Technology | Application | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly screening large libraries of compounds for activity against a specific biological target. This has been used to identify antiviral pyrazolopyridines. asm.org | Identification of novel hit compounds with diverse chemical structures. |
| Computational Screening & Docking | In silico methods to predict the binding of compounds to a target protein. This can help in prioritizing compounds for synthesis and testing. vulcanchem.com | Reduces the time and cost of drug discovery by focusing on the most promising candidates. |
| Machine Learning (ML) & AI | Using algorithms to analyze large datasets and predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds. mdpi.com | Accelerates the optimization of lead compounds and the design of new molecules with improved properties. |
The synergy between these technologies will be crucial for efficiently navigating the vast chemical space of this compound derivatives and identifying candidates with high therapeutic potential.
Challenges and Opportunities in Developing this compound-based Therapeutics
Despite the promise of the this compound scaffold, several challenges must be addressed to translate these compounds into clinical therapies. Overcoming these hurdles will unlock significant opportunities for treating a range of diseases.
One of the primary challenges, particularly in the context of antiviral therapy, is the potential for drug resistance. asm.orgnih.gov Mutations in the target protein, such as the enteroviral 2C protein, can reduce the efficacy of these inhibitors. asm.orgresearchgate.net
Key Challenges and Opportunities:
| Aspect | Challenge | Opportunity |
| Efficacy and Resistance | Development of viral resistance through mutations in the target protein. asm.orgnih.gov | Design of broad-spectrum inhibitors that target highly conserved regions of the protein, making resistance less likely. researchgate.net Combination therapy with drugs targeting different viral proteins could also be an effective strategy. researchgate.net |
| Pharmacokinetics | Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties for in vivo efficacy. Poor pharmacokinetic profiles can halt the development of promising compounds. nih.gov | SAR studies can be guided by pharmacokinetic data to optimize the properties of lead compounds, improving their drug-like characteristics. |
| Broadening Therapeutic Scope | Moving beyond antiviral applications to other diseases like cancer and neuroinflammatory disorders. | The scaffold's versatility allows for exploration in multiple therapeutic areas, increasing the chances of developing a successful drug. evitachem.comevitachem.comevitachem.com |
Q & A
Basic: What are the common synthetic routes for preparing 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives?
Methodological Answer:
The synthesis typically involves:
- Condensation reactions : Hydrazines react with β-aminocrotononitrile or benzoylacetonitrile to form 5-aminopyrazole intermediates.
- Chlorocyclization : Treatment with POCl₃ converts intermediates into 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors.
- Nucleophilic substitution : Aminoalkylphosphoramidates or carboxamide groups replace the chlorine atom under mild conditions.
Purification is achieved via recrystallization (ethanol) or chromatography . Starting pyridine compounds (e.g., 2-chloro-6-cyano derivatives) are critical for structural diversity .
Basic: How to characterize the purity and structure of synthesized this compound compounds?
Methodological Answer:
Key techniques include:
- Spectroscopy : ¹H/¹³C/³¹P NMR to confirm substituent positions and phosphoramidate integration. IR identifies functional groups (e.g., carbonyl stretches).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving phosphoramidate groups) .
- Chromatography : HPLC assesses purity (>98% threshold for pharmacological studies) .
Advanced: What strategies resolve contradictory biological activity data in pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Contradictions may arise from:
- Solubility variations : Measure LogD and solubility at physiological pH. Derivatives with pyrazolo[3,4-b]pyrazine scaffolds show improved solubility vs. indazoles .
- Assay conditions : Standardize kinase inhibition protocols (e.g., FGFR1-3 assays) to control for enzyme batch variability .
- Structural analogs : Compare activity of methyl, cyano, or fluorine substituents to isolate electronic vs. steric effects .
Advanced: How to design experiments to assess kinase inhibitory activity of these derivatives?
Methodological Answer:
- In vitro kinase assays : Use recombinant FGFR kinases (1–4) with ATP-concentration-dependent inhibition profiling.
- Molecular docking : Align compounds with FGFR’s hinge region (e.g., pyrazolo[3,4-b]pyridine forms hydrogen bonds with Ala564/Leu630).
- Selectivity screening : Test against VEGFR2, PDGFRβ, and c-Kit to rule off-target effects .
- Dose-response curves : Calculate IC₅₀ values using sigmoidal fitting of inhibition data .
Basic: What safety precautions are critical when handling pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for POCl₃ or chlorinated intermediates.
- Waste disposal : Segregate halogenated waste and use certified contractors for incineration .
Advanced: How to modify the scaffold to enhance solubility without compromising activity?
Methodological Answer:
- Polar substituents : Introduce hydroxyl, amine, or phosphoramidate groups to reduce LogD .
- Heterocycle replacement : Pyrazolo[3,4-b]pyrazine increases solubility vs. pyridine cores while maintaining kinase affinity .
- Prodrug strategies : Mask carboxyl groups as ester prodrugs (e.g., ethyl esters hydrolyze in vivo) .
- Co-solvent systems : Use DMSO/PEG400 mixtures in preclinical formulations to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
